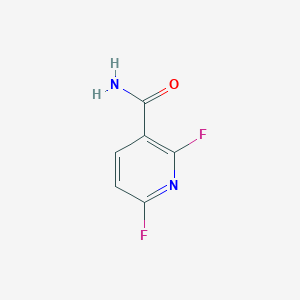

2,6-Difluoropyridine-3-carboxamide

Description

Structure

3D Structure

Properties

IUPAC Name |

2,6-difluoropyridine-3-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H4F2N2O/c7-4-2-1-3(6(9)11)5(8)10-4/h1-2H,(H2,9,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TWDICRULGBVMKH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=NC(=C1C(=O)N)F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H4F2N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

158.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

2,6-Difluoropyridine-3-carboxamide chemical structure and properties

The following technical guide details the chemical structure, synthesis, reactivity, and applications of 2,6-Difluoropyridine-3-carboxamide . This document is structured to serve as a reference for medicinal chemists and process engineers.

Chemical Identity & Physicochemical Profile[1][2][3][4][5]

2,6-Difluoropyridine-3-carboxamide is a highly functionalized pyridine scaffold used primarily as a regioselective building block in the synthesis of complex pharmaceutical agents, particularly kinase inhibitors. Its value lies in the differential reactivity of the two fluorine atoms (C2 and C6), directed by the electronic and steric influence of the C3-carboxamide group.

Nomenclature & Identifiers

| Property | Detail |

| IUPAC Name | 2,6-Difluoropyridine-3-carboxamide |

| Common Name | 2,6-Difluoronicotinamide |

| CAS Number | Not widely indexed as discrete isolate (Parent Acid: 171178-50-0) |

| Molecular Formula | C₆H₄F₂N₂O |

| Molecular Weight | 158.11 g/mol |

| SMILES | NC(=O)C1=C(F)N=C(F)C=C1 |

Predicted Physicochemical Properties[8]

-

Appearance: White to off-white crystalline solid.

-

Solubility: Soluble in DMSO, DMF, Methanol, Ethyl Acetate; sparingly soluble in water.

-

Acidity (pKa): The amide proton is weakly acidic (pKa ~15-16), while the pyridine nitrogen is weakly basic due to the electron-withdrawing fluorine atoms.

-

Electronic Character: The pyridine ring is highly electron-deficient (

-deficient) due to the cumulative inductive effects (-I) of the nitrogen atom, two fluorine atoms, and the carboxamide group.

Synthetic Routes[3][5][8][9][10][11][12][13]

The synthesis of 2,6-difluoropyridine-3-carboxamide is typically approached via two primary pathways: functional group interconversion from the carboxylic acid or nucleophilic fluorination (Halex reaction) of chloropyridine precursors.

Method A: From 2,6-Difluoropyridine-3-carboxylic acid (Laboratory Scale)

This is the most common route for medicinal chemistry optimization, utilizing the commercially available acid.

-

Activation: 2,6-Difluoropyridine-3-carboxylic acid is treated with thionyl chloride (

) or oxalyl chloride/DMF to generate the acid chloride. -

Amidation: The crude acid chloride is quenched with aqueous ammonia or ammonium hydroxide at low temperature (

) to prevent hydrolysis of the labile C2/C6 fluorines.

Method B: Halex Fluorination (Process Scale)

For large-scale preparation, starting from the cheaper 2,6-dichloropyridine-3-carboxamide is preferred.

-

Reagents: Anhydrous spray-dried Potassium Fluoride (KF) or Cesium Fluoride (CsF).

-

Solvent: Polar aprotic solvents (DMSO, Sulfolane, or NMP).

-

Conditions: High temperature (

). -

Critical Control: Water content must be

ppm to prevent hydrolysis to the pyridone.

Figure 1: Primary synthetic pathways for 2,6-Difluoropyridine-3-carboxamide.

Reactivity & Regioselectivity Profile[8][14]

The core utility of this scaffold is the ability to perform regioselective Nucleophilic Aromatic Substitution (

The Regioselectivity Rule

In 3-substituted-2,6-difluoropyridines, the site of nucleophilic attack is determined by the nature of the substituent at C3.

-

For C3-Amides/Esters (EWG + H-bond acceptor): Substitution occurs predominantly at C2 (the position ortho to the amide).

-

For C3-Alkyl/Aryl (Steric/Neutral): Substitution often favors C6 (the position meta to the substituent) due to steric clearance.

Mechanistic Rationale

The preference for C2 substitution in the carboxamide derivative is driven by two factors:

-

Inductive Activation: The C2 position is sandwiched between the electronegative Pyridine-N and the electron-withdrawing Carboxamide. This creates a highly positive electrostatic potential at C2.

-

Hydrogen Bond Direction: Incoming amine nucleophiles can form a hydrogen bond with the C3-amide carbonyl oxygen. This "tethers" the nucleophile, delivering it precisely to the adjacent C2 position (Concerted/Proximity effect).

Figure 2: Regioselectivity mechanism showing the dominance of C2 attack via H-bond assistance.

Experimental Protocol: Regioselective Amination

-

Substrate: 1.0 eq 2,6-Difluoropyridine-3-carboxamide

-

Nucleophile: 1.1 eq Primary Amine (e.g., Methylamine, Aniline)

-

Base: 2.0 eq DIPEA or

-

Solvent: DMSO or Acetonitrile (Solvent H-bond accepting ability influences ratio; non-polar solvents enhance C2 selectivity).

-

Temperature:

RT. -

Outcome: Expect >9:1 ratio of the 2-substituted product.

Applications in Drug Discovery[3][8][10][12][13]

The 2,6-difluoropyridine-3-carboxamide moiety acts as a "privileged scaffold" for generating 2,3,6-trisubstituted pyridines , which are bioisosteres for various aromatic rings in kinase inhibitors.

Case Study: PKC Inhibitors

Researchers have utilized this scaffold to synthesize inhibitors of Protein Kinase C theta (PKC

-

Step 1: Regioselective

at C2 with a diamine linker. -

Step 2: Cyclization or second

at C6 with a lipophilic group to fill the kinase hydrophobic pocket. -

Result: The remnant C3-carboxamide forms critical hydrogen bonds with the kinase hinge region (Glu/Leu residues).

Antimicrobial Schiff Bases

Derivatives where the amide nitrogen is functionalized (e.g., hydrazones) have shown efficacy against S. aureus and C. albicans by chelating metal ions essential for bacterial metalloenzymes.

Handling & Safety Data

While specific SDS data for the carboxamide is limited, it should be handled with the rigorous protocols assigned to fluorinated pyridines and nicotinamides.

-

Hazards: Likely causes skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335).

-

Skin Absorption: Fluorinated pyridines can be absorbed through the skin. Wear nitrile gloves and long sleeves.

-

Hydrolysis Risk: The C2/C6 fluorine bonds are labile to hydrolysis under basic aqueous conditions, releasing Fluoride ions (

) and generating the inactive pyridone. Store in a desiccator.

References

-

Facile Preparation of 3-Substituted-2,6-difluoropyridines.ResearchGate. (Methodology for converting dichloropyridines to difluoropyridines and subsequent regioselective

). -

Effects of the Pyridine 3-Substituent on Regioselectivity. ResearchGate. (Detailed mechanistic study on why C3-amides direct substitution to C2).

-

2,6-Difluoropyridine-3-carboxylic acid (Precursor Data). ChemicalBook. (Physical properties and commercial availability of the parent acid).

-

Synthesis of Pyridine-2,6-carboxamide Derivatives. MDPI Molecules. (Context on the biological activity of pyridine carboxamide scaffolds).

Sources

2,6-Difluoropyridine-3-carboxamide SMILES and InChIKey

Topic: 2,6-Difluoropyridine-3-carboxamide: Structural Informatics, Synthesis, and Application in Medicinal Chemistry Content Type: Technical Guide / Whitepaper Audience: Researchers, Medicinal Chemists, and Drug Discovery Professionals

Executive Summary

2,6-Difluoropyridine-3-carboxamide is a high-value heterocyclic scaffold in modern medicinal chemistry, particularly within the kinase inhibitor space (e.g., PKC

Part 1: Chemical Identity & Structural Informatics

Precise structural identification is the bedrock of reproducible science. Below are the deterministic identifiers for 2,6-Difluoropyridine-3-carboxamide.

| Identifier | Value | Notes |

| IUPAC Name | 2,6-Difluoropyridine-3-carboxamide | Systematic name |

| Canonical SMILES | NC(=O)c1c(F)nc(F)cc1 | Deterministic string for cheminformatics |

| Isomeric SMILES | NC(=O)C1=C(F)N=C(F)C=C1 | Explicit aromaticity |

| InChI String | InChI=1S/C6H4F2N2O/c7-4-1-2-5(6(9)11)3(8)10-4/h1-2H,(H2,9,11) | Standard InChI v1.06 |

| Molecular Formula | ||

| Molecular Weight | 158.11 g/mol | |

| CAS Registry | Not widely indexed in public aggregators | Often synthesized de novo or referenced as a derivative of the acid (CAS 171178-50-0).[1] |

Structural Analysis

-

Core: Pyridine ring with electron-withdrawing fluorine atoms at positions 2 and 6.

-

Functional Group: Carboxamide (

) at position 3. -

Electronic Environment: The pyridine ring is highly electron-deficient due to the combined inductive effects (

) of the nitrogen heteroatom, two fluorine atoms, and the carboxamide group. This makes the C2 and C6 carbons highly susceptible to nucleophilic attack.

Part 2: Synthetic Pathways

Synthesis of this scaffold requires navigating a "chemoselectivity minefield." The primary challenge is installing the amide functionality without prematurely displacing the labile fluorine atoms.

Method A: The "Halex" Route (Scalable)

This method relies on the Halogen Exchange (Halex) reaction, converting a chloropyridine precursor to the fluorinated analog.

-

Starting Material: 2,6-Dichloropyridine-3-carboxylic acid.[2]

-

Step 1: Esterification. Acid-catalyzed esterification (MeOH,

) yields Methyl 2,6-dichloropyridine-3-carboxylate. -

Step 2: Fluorination (Halex). Reaction with anhydrous Cesium Fluoride (CsF) in dry DMSO or Sulfolane at elevated temperatures (

).-

Critical Control: Moisture must be

to prevent hydrolysis to the pyridone.

-

-

Step 3: Controlled Ammonolysis. The resulting Methyl 2,6-difluoropyridine-3-carboxylate is treated with ammonia (

) in Methanol at-

Risk:[3] High temperatures or excess amine will trigger

at the C2 position. -

Optimization: Use of Magnesium Nitride (

) in MeOH can serve as a mild ammonia source to favor amidation over substitution.

-

Method B: Directed Ortho-Lithiation (Modern)

This route utilizes the acidity of the C3 proton in 2,6-difluoropyridine.

-

Starting Material: 2,6-Difluoropyridine (commercially available).

-

Step 1: Lithiation. Treatment with LDA (Lithium Diisopropylamide) in THF at

. The C3 position is selectively deprotonated due to the Ortho-Directing Group (ODG) effect of the C2-Fluorine. -

Step 2: Electrophilic Quench.

-

Option A: Quench with Trimethylsilyl isocyanate (TMSNCO) followed by aqueous workup to yield the primary amide directly.

-

Option B: Quench with Dry Ice (

) to form the acid, followed by standard coupling (e.g., HATU/NH4Cl).

-

Part 3: Reactivity Profile & Regioselectivity

The 2,6-difluoropyridine-3-carboxamide scaffold acts as a "electrophilic chameleon." Understanding where a nucleophile will attack is crucial for library synthesis.

Regioselectivity Rules ( )

When reacting with nucleophiles (amines, alkoxides, thiols):

-

Electronic Vector: The C2 position is most activated . It is ortho to the ring nitrogen (activating) and ortho to the electron-withdrawing carboxamide group (activating).

-

Steric Vector: The C6 position is less hindered . It is meta to the carboxamide group.

-

Outcome:

-

Small Nucleophiles (e.g., Methylamine): Prefer C2 attack (Electronic control).

-

Bulky Nucleophiles (e.g., t-Butoxide): May shift preference toward C6 (Steric control) or result in mixtures.

-

Visualization: Synthesis & Reactivity Map

Caption: Figure 1. Dual synthetic pathways (Halex vs. Lithiation) and the divergent regioselectivity profile of the 2,6-difluoropyridine-3-carboxamide scaffold.

Part 4: Experimental Protocol (Representative)

Protocol: Synthesis via Controlled Ammonolysis (Route A)

-

Equipment: Dry 100 mL Round Bottom Flask, Magnetic Stirrer, Ice Bath.

-

Reagents:

-

Methyl 2,6-difluoropyridine-3-carboxylate (1.0 eq, 5.0 mmol)

-

Ammonia (7N in Methanol) (3.0 eq)

-

Dichloromethane (DCM) (Solvent)

-

-

Procedure:

-

Dissolve the fluorinated ester in DCM (10 mL) and cool to

. -

Add the ammonia solution dropwise over 10 minutes. Crucial: Rapid addition generates heat, risking fluorine displacement.

-

Stir at

for 2 hours. Monitor by TLC/LCMS. -

Workup: Evaporate volatiles under reduced pressure at

. -

Purification: Recrystallize from cold Hexane/EtOAc. Do not use silica gel chromatography with nucleophilic eluents (like MeOH) for prolonged periods.

-

References

-

Matrix Fine Chemicals. (2025). 2,6-Difluoropyridine-3-carbaldehyde Product Data. Retrieved from

-

National Institute of Standards and Technology (NIST). (2025). 2,6-Difluoropyridine Gas Phase Data. NIST Chemistry WebBook, SRD 69.[4] Retrieved from

-

Katoh, T., et al. (2017). Practical application of 3-substituted-2,6-difluoropyridines in drug discovery: Facile synthesis of novel protein kinase C theta inhibitors. Bioorganic & Medicinal Chemistry. Retrieved from

-

PubChem. (2025).[1] 2,6-Difluoropyridine Compound Summary. National Library of Medicine. Retrieved from

-

BenchChem. (2025). Nucleophilic Aromatic Substitution (SNAr) Reactions on Fluoropyridines: Protocols and Application Notes. Retrieved from

Sources

Technical Guide: Sourcing & Synthesis of 2,6-Difluoropyridine-3-carboxamide

An in-depth technical guide on the sourcing, synthesis, and validation of 2,6-Difluoropyridine-3-carboxamide , designed for researchers and drug development professionals.

Executive Summary

2,6-Difluoropyridine-3-carboxamide is a high-value fluorinated heterocyclic building block, primarily utilized in the discovery of kinase inhibitors (e.g., PIM, PI3K) and modification of agrochemicals. Its specific substitution pattern—two fluorine atoms flanking the nitrogen and a carboxamide group at the 3-position—imparts unique electronic properties, enhancing metabolic stability and lipophilicity in drug scaffolds.

Supply Chain Reality: Unlike its acid precursor, the carboxamide derivative is rarely available as a bulk commodity in standard catalogs. It is frequently misidentified with 2,6-difluorobenzamide (CAS 18063-03-1) or 2,6-difluoropyridine-3-carboxylic acid (CAS 171178-50-0).

This guide provides a dual-track strategy:

-

Direct Sourcing: Identification of specialized custom synthesis suppliers.

-

In-House Synthesis: A validated protocol to generate the amide from the readily available acid precursor (CAS 171178-50-0), ensuring supply security.

Chemical Profile & Synthetic Utility[1][2]

Structural Specifications

| Property | Specification |

| Chemical Name | 2,6-Difluoropyridine-3-carboxamide |

| Common Precursor CAS | 171178-50-0 (Acid form) |

| Molecular Formula | C₆H₄F₂N₂O |

| Molecular Weight | 158.11 g/mol |

| Key Features | Electron-deficient ring; Labile fluorines (SₙAr active) |

| H-Bond Donors/Acceptors | 1 / 4 |

Synthetic Utility in Drug Discovery

The 2,6-difluoro motif is a "privileged scaffold" for Nucleophilic Aromatic Substitution (SₙAr) .

-

Regioselectivity: The fluorine at C2 is generally more reactive toward nucleophiles (amines, alkoxides) than the fluorine at C6 due to the inductive effect of the adjacent carboxamide group.

-

Sequential Functionalization: This allows for the controlled construction of 2,3,6-trisubstituted pyridines, a core structure in many ATP-competitive inhibitors.

Figure 1: Regioselective functionalization logic for 2,6-difluoropyridine-3-carboxamide in medicinal chemistry.

Supplier Evaluation Framework

Since the amide is often a "made-to-order" item, researchers should prioritize suppliers capable of Custom Synthesis or those stocking the Acid Precursor .

Primary Strategy: Sourcing the Precursor (Recommended)

The most reliable supply chain route is to purchase 2,6-Difluoropyridine-3-carboxylic acid and convert it.

Target Precursor:

-

Name: 2,6-Difluoropyridine-3-carboxylic acid[1]

-

CAS: 171178-50-0[2]

-

Typical Purity: ≥97%

-

Appearance: White to off-white solid

Top Tier Suppliers (Precursor & Custom Amide):

| Supplier | Type | Region | Reliability Indicators |

| Combi-Blocks | Catalog/Stock | USA | High stock levels of fluorinated pyridines. Often ships same-day. |

| Enamine | Custom/Building Block | Ukraine/EU | World’s largest building block inventory. Excellent for custom amide synthesis. |

| Fluorochem | Specialist | UK | Specialized in fluorinated heterocycles. High QC standards for halo-pyridines. |

| Apollo Scientific | Specialist | UK | Strong catalog of pyridine carboxylic acids. |

| WuXi AppTec | CRO/Custom | China | Best for multi-kilogram scale-up requests. |

Evaluation Criteria for Direct Amide Purchase: If you find a vendor claiming to have the amide in stock:

-

Request CoA & H-NMR: Verify the amide protons (broad singlets ~6.0-8.0 ppm) are present and the acid proton (~11-13 ppm) is absent.

-

Check Water Content: Amides can be hygroscopic. Ensure water is <1% to prevent hydrolysis back to the acid.

Synthesis Protocol (Self-Validating System)

If the amide cannot be sourced directly, use this standard protocol. It is designed to be self-validating via simple TLC and NMR checks.

Reaction: 2,6-Difluoropyridine-3-carboxylic acid

Materials

-

Starting Material: 2,6-Difluoropyridine-3-carboxylic acid (1.0 eq)

-

Reagent: Thionyl Chloride (SOCl₂) (3.0 eq) or Oxalyl Chloride (1.5 eq) + DMF (cat.)

-

Reagent: Aqueous Ammonia (28%) or NH₃ in Dioxane (excess)

-

Solvent: Dichloromethane (DCM) (Anhydrous)

Step-by-Step Methodology

-

Activation (Acid Chloride Formation):

-

Dissolve the acid in anhydrous DCM under Nitrogen/Argon.

-

Add catalytic DMF (1-2 drops).

-

Add Oxalyl Chloride dropwise at 0°C. Observation: Vigorous bubbling (CO/CO₂ release) confirms activation.

-

Stir at Room Temperature (RT) for 2 hours.

-

Validation: Take an aliquot, quench with MeOH. TLC should show a less polar methyl ester spot compared to the starting acid.

-

Evaporate solvent/excess reagent to dryness (yields crude acid chloride).

-

-

Amidation:

-

Re-dissolve crude acid chloride in dry DCM or THF.

-

Cool to 0°C.

-

Add NH₃ source (e.g., 0.5M NH₃ in dioxane) dropwise. Caution: Exothermic.

-

Stir for 1-2 hours.

-

Validation: TLC should show a new spot (Amide) more polar than the ester but distinct from the acid.

-

-

Work-up:

QC & Validation Parameters

Use these parameters to validate the synthesized or purchased material.

| Analytical Method | Expected Result (Self-Validation) |

| ¹H NMR (DMSO-d₆) | Amide: Two broad singlets (or one broad hump) at δ 7.5–8.2 ppm (NH₂). Aromatic: Distinct splitting pattern for H4/H5 protons (typically dd or m). Absence: No signal at >12 ppm (Acid impurity). |

| ¹⁹F NMR | Two distinct signals. Integration 1:1. Shifts typically ~ -70 to -90 ppm (relative to CFCl₃). |

| LC-MS | Single peak. Mass [M+H]⁺ = 159.03. |

| Appearance | White to pale yellow solid. Dark yellow/brown indicates decomposition or amine oxidation. |

Quality Control Workflow

The following decision tree outlines how to assess the quality of incoming or synthesized material.

Figure 2: Quality Control Decision Tree for 2,6-Difluoropyridine-3-carboxamide.

References

-

ChemicalBook. 2,6-Difluoropyridine-3-carboxylic acid (CAS 171178-50-0) Product Profile. Retrieved from

-

Sigma-Aldrich. 2,6-Difluoropyridine (CAS 1513-65-1) Technical Data.[5] Retrieved from

-

PubChem. 2,6-Difluoropyridine Compound Summary. National Library of Medicine. Retrieved from

-

ResearchGate. Practical application of 3-substituted-2,6-difluoropyridines in drug discovery. (Discusses SₙAr utility). Retrieved from

Sources

- 1. researchgate.net [researchgate.net]

- 2. 2,6-Difluoronicotinic acid | [frontierspecialtychemicals.com]

- 3. CN1861575A - Process of preparing 2,6-difluorobenzamide by 2.6-difluorobenz nitrile non catalyzing and hydrolyzing in near critical aqueous medium - Google Patents [patents.google.com]

- 4. 2,6-Difluoro-3-nitropyridine synthesis - chemicalbook [chemicalbook.com]

- 5. 2,6-二氟吡啶 99% | Sigma-Aldrich [sigmaaldrich.com]

2,6-Difluoropyridine-3-carboxamide safety data sheet (SDS)

The following technical guide is a comprehensive analysis of 2,6-Difluoropyridine-3-carboxamide , designed for researchers and drug development professionals. It synthesizes safety data, physicochemical properties, and synthetic utility into a unified operational manual.

Operational Safety, Synthesis, and Application Guide

Document Control:

-

Subject: 2,6-Difluoropyridine-3-carboxamide (2,6-Difluoronicotinamide)

-

Role: Senior Application Scientist

Part 1: Executive Summary

2,6-Difluoropyridine-3-carboxamide is a high-value fluorinated heterocyclic intermediate primarily utilized in the synthesis of kinase inhibitors (e.g., PKC

While structurally stable under ambient conditions, this compound presents specific hazards related to fluoride ion release during thermal decomposition and potential skin sensitization. This guide replaces generic safety advice with protocol-specific directives for high-throughput chemistry environments.

Part 2: Chemical Identity & Physicochemical Profile

| Property | Data / Specification |

| Chemical Name | 2,6-Difluoropyridine-3-carboxamide |

| Synonyms | 2,6-Difluoronicotinamide; 3-Carbamoyl-2,6-difluoropyridine |

| CAS Number | 171178-51-1 |

| Molecular Formula | |

| Molecular Weight | 158.11 g/mol |

| Appearance | White to off-white crystalline solid |

| Melting Point | 107–108 °C (Recrystallized from EtOAc/Petroleum ether) [1] |

| Solubility | Soluble in DMSO, DMF, Methanol, Ethyl Acetate; Sparingly soluble in water. |

| SMILES | NC(=O)c1ccc(F)nc1F |

Part 3: Hazard Identification & Risk Assessment

GHS Classification (Derived from Analogous Fluoropyridines)

-

Skin Corrosion/Irritation: Category 2 (H315)

-

Serious Eye Damage/Eye Irritation: Category 2A (H319)

-

Specific Target Organ Toxicity (Single Exposure): Category 3 (Respiratory Tract Irritation) (H335)

The "Hidden" Hazard: Fluoride Ion Release

Unlike standard organic amides, the degradation of 2,6-difluoropyridine-3-carboxamide (thermal or hydrolytic) can generate Hydrogen Fluoride (HF) or free fluoride ions.

-

Mechanism: In the presence of strong Lewis acids or combustion temperatures (>200°C), the C-F bonds cleave.

-

Risk: Standard ABC fire extinguishers are insufficient if the fire involves significant quantities.

-

Mitigation: Labs must be equipped with Calcium Gluconate gel (2.5%) as a first-response agent for any skin exposure suspected of involving HF byproducts.

Part 4: Synthetic Utility & Reactivity

This compound is not merely a building block; it is a regioselective scaffold . The C-2 fluorine is generally more labile than the C-6 fluorine due to the inductive effect of the adjacent carboxamide group and the ring nitrogen.

Diagram: Regioselective Pathways

Figure 1: The C-2 fluorine is activated by the ortho-carboxamide, allowing for sequential substitution to create complex drug scaffolds.

Part 5: Safe Handling & Experimental Protocols

Storage & Stability

-

Hygroscopicity: Fluorinated amides can be hygroscopic. Store under an inert atmosphere (Nitrogen/Argon) in a desiccator.

-

Temperature: Store at 2–8 °C to prevent slow hydrolysis of the amide to the acid (2,6-difluoronicotinic acid).

Protocol: Safe Weighing & Solubilization

Objective: Minimize dust generation and inhalation risk.

-

PPE Setup: Nitrile gloves (double-gloved recommended), lab coat, and safety goggles. Use a NIOSH N95 or P100 respirator if weighing outside a fume hood (not recommended).

-

Weighing: Perform all weighing inside a certified chemical fume hood. Use an antistatic gun if the powder is static-prone to prevent dispersal.

-

Solubilization:

-

Add solvent (DMSO or DMF) slowly to the solid.

-

Exotherm Check: While unlikely to be violent, amides can generate mild heat upon solvation.

-

Vessel: Use borosilicate glass vials with PTFE-lined caps.

-

Emergency Response

-

Eye Contact: Rinse immediately with water for 15 minutes. Do not use neutralizing agents.

-

Skin Contact: Wash with soap and water. If redness persists or "deep bone ache" develops (sign of fluoride penetration), apply Calcium Gluconate gel and seek ER admission.

-

Spill Cleanup: Dampen the solid with an inert solvent (e.g., PEG-400) to prevent dust, then sweep into a hazardous waste container. Do not use water initially to avoid spreading the material.

Part 6: Synthesis of the Core Scaffold

For researchers needing to synthesize this compound de novo rather than purchasing it, the following validated pathway is recommended based on literature [1][2].

Diagram: Synthesis Workflow

Figure 2: The lithiation route provides high regioselectivity for the C-3 position.

Detailed Methodology (Lithiation Route)

-

Lithiation: Cool a solution of 2,6-difluoropyridine in dry THF to -78 °C . Add LDA (1.1 equiv) dropwise. The C-3 proton is the most acidic due to the inductive effect of the fluorines.

-

Carboxylation: Bubble dry

gas through the solution or pour the lithiated species onto dry ice. -

Amidation: Convert the resulting acid (CAS 171178-50-0) to the acid chloride using Thionyl Chloride (

), followed by quenching with aqueous ammonia or ammonia gas in dioxane.

Part 7: References

-

Rewcastle, G. W., et al. (1996). "Tyrosine Kinase Inhibitors. 10. Isomeric 4-[(3-Bromophenyl)amino]pyrido[d]-pyrimidines Are Potent ATP Binding Site Inhibitors of the Tyrosine Kinase Function of the Epidermal Growth Factor Receptor." Journal of Medicinal Chemistry, 39(9), 1823–1835.

-

Miki, H., et al. (2017). "Practical application of 3-substituted-2,6-difluoropyridines in drug discovery: Facile synthesis of novel protein kinase C theta inhibitors." Bioorganic & Medicinal Chemistry, 25(12), 3125-3136.

-

BLD Pharm. (2025).[1] "2,6-Difluoronicotinamide Product Page & SDS Summary."

-

PubChem. (2025).[3] "2,6-Difluoropyridine Compound Summary." National Library of Medicine.

Sources

Methodological & Application

Introduction: The Privileged Pyridine Scaffold in Modern Drug Discovery

An In-Depth Guide to the Synthesis of 2-Amino-6-fluoropyridine-3-carboxamides via Nucleophilic Aromatic Substitution

The pyridine ring is a cornerstone of medicinal chemistry, recognized as a "privileged scaffold" due to its presence in a vast array of FDA-approved pharmaceuticals and biologically active compounds.[1][2] Its unique electronic properties and ability to engage in hydrogen bonding make it an ideal core for designing molecules that interact with biological targets. Within this class, 2,6-disubstituted-3-carboxamide pyridine derivatives are of particular importance, frequently serving as key structural motifs in the development of targeted therapies, most notably protein kinase inhibitors for oncology.[1][3][4]

2,6-Difluoropyridine-3-carboxamide is a highly valuable and versatile starting material for accessing these complex molecular architectures. The electron-deficient nature of the pyridine nucleus, further amplified by two strongly electronegative fluorine atoms, renders the C2 and C6 positions exceptionally susceptible to nucleophilic attack.[5] This guide provides a detailed exploration of the reaction between 2,6-difluoropyridine-3-carboxamide and various amine nucleophiles, a cornerstone transformation for building libraries of potential drug candidates. We will delve into the underlying reaction mechanism, provide field-tested experimental protocols, and discuss the critical parameters that govern reaction success.

Part 1: The Reaction Mechanism - A Deep Dive into SₙAr

The reaction of 2,6-difluoropyridine-3-carboxamide with amines proceeds via a well-established Nucleophilic Aromatic Substitution (SₙAr) mechanism.[6][7] This is a two-step addition-elimination process that is distinct from Sₙ1 or Sₙ2 reactions.

Pillars of the SₙAr Mechanism:

-

Activation: The pyridine ring is inherently electron-deficient (π-deficient) due to the electronegative nitrogen atom. This effect is significantly enhanced by the strong inductive electron-withdrawing effect of the two fluorine atoms at the C2 and C6 positions. The carboxamide group at C3 further contributes to this electronic deficit. This pronounced electrophilicity makes the C2 and C6 carbons prime targets for nucleophiles.[1][7]

-

Nucleophilic Attack (Addition): An amine nucleophile attacks one of the activated carbon atoms (C2 or C6), breaking the aromaticity of the ring and forming a resonance-stabilized anionic intermediate known as a Meisenheimer complex .[5][8] This step is typically the rate-determining step of the reaction.[6]

-

Leaving Group Expulsion (Elimination): The aromaticity of the pyridine ring is restored through the expulsion of a fluoride ion. Although the carbon-fluorine bond is the strongest single bond to carbon, fluoride is an excellent leaving group in SₙAr reactions. This is because the stability of the leaving group has little impact on the rate-determining addition step. The high electronegativity of fluorine is what makes the initial attack favorable.[5][6]

The general mechanism can be visualized as follows:

Caption: The Addition-Elimination Mechanism of SₙAr.

Part 2: Experimental Protocols

The following protocols are designed to be robust and adaptable for a range of amine nucleophiles. The choice of solvent and base is critical and depends on the nucleophilicity and boiling point of the amine.

Protocol 1: General Procedure for Reaction with Aliphatic Amines

This protocol is suitable for primary and secondary aliphatic amines (e.g., morpholine, piperidine, benzylamine). These amines are generally strong nucleophiles, allowing for milder reaction conditions.

Materials:

-

2,6-Difluoropyridine-3-carboxamide

-

Aliphatic amine (1.2 - 2.0 equivalents)

-

Potassium carbonate (K₂CO₃) or Diisopropylethylamine (DIPEA) (2.0 - 3.0 equivalents)

-

N,N-Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO) (Anhydrous)

-

Ethyl acetate (EtOAc)

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated aqueous NaCl)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Round-bottom flask, magnetic stirrer, reflux condenser, and inert atmosphere setup (N₂ or Ar)

Step-by-Step Methodology:

-

Reaction Setup: To a dry round-bottom flask under an inert atmosphere, add 2,6-difluoropyridine-3-carboxamide (1.0 eq) and the chosen base (K₂CO₃ or DIPEA, 2.5 eq).

-

Solvent Addition: Add anhydrous DMF or DMSO to achieve a concentration of 0.1-0.5 M with respect to the starting material. Stir the suspension for 5-10 minutes.

-

Causality Note: Polar aprotic solvents like DMF and DMSO are ideal as they effectively solvate the cation of the base while leaving the amine nucleophile relatively "bare" and more reactive. They also have high boiling points, allowing for elevated reaction temperatures if needed.[9]

-

-

Amine Addition: Add the aliphatic amine (1.2 eq) dropwise to the stirring suspension at room temperature.

-

Heating and Monitoring: Heat the reaction mixture to a temperature between 60-100 °C. The optimal temperature will depend on the reactivity of the amine. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed (typically 2-12 hours).

-

Workup: Cool the reaction to room temperature and pour it into water. Extract the aqueous mixture with ethyl acetate (3x).

-

Causality Note: The aqueous workup removes the polar solvent (DMF/DMSO) and inorganic salts. Ethyl acetate is a common extraction solvent for moderately polar organic products.

-

-

Washing: Combine the organic layers and wash sequentially with water (2x), saturated NaHCO₃ solution (1x), and brine (1x).

-

Causality Note: Washing with NaHCO₃ ensures the removal of any acidic byproducts, such as HF, that may not have been fully neutralized by the base.

-

-

Drying and Concentration: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the filtrate under reduced pressure to yield the crude product.

-

Purification: Purify the crude material by flash column chromatography on silica gel, typically using a gradient of ethyl acetate in hexanes or dichloromethane/methanol, to afford the pure 2-(alkylamino)-6-fluoropyridine-3-carboxamide.

Protocol 2: Procedure for Less Reactive Amines (e.g., Anilines)

Aromatic amines are weaker nucleophiles than aliphatic amines and often require more forcing conditions, such as higher temperatures and stronger bases or alternative reaction setups.

Materials:

-

Same as Protocol 1, with the substitution of Aniline derivative for the aliphatic amine.

-

Solvent: N-Methyl-2-pyrrolidone (NMP), DMSO, or sealed-tube reaction in a lower boiling solvent like Dioxane.

Step-by-Step Methodology:

-

Reaction Setup: Follow steps 1 and 2 from Protocol 1, using NMP or DMSO as the solvent.

-

Amine Addition: Add the aniline derivative (1.5 eq) to the stirring suspension.

-

Heating and Monitoring: Heat the reaction mixture to a higher temperature, typically 120-150 °C. For volatile amines or to achieve higher temperatures, a sealed reaction vessel (microwave vial or sealed tube) is recommended. Monitor the reaction carefully by LC-MS (typically 12-24 hours).

-

Workup, Washing, and Purification: Follow steps 5-8 from Protocol 1. Purification may require a more polar solvent system for chromatography.

Caption: General laboratory workflow for the SₙAr reaction.

Part 3: Data Presentation and Key Considerations

The success and outcome of the SₙAr reaction are highly dependent on several factors. Researchers should optimize conditions based on the specific amine substrate used.

Table 1: Representative Reaction Conditions and Influencing Factors

| Parameter | Choice | Rationale & Field Insights |

| Amine Nucleophile | Primary Aliphatic > Secondary Aliphatic > Aromatic (Anilines) | Reactivity Trend: Nucleophilicity is key. Steric hindrance around the nitrogen atom can significantly slow the reaction. Anilines are weaker nucleophiles due to the delocalization of the nitrogen lone pair into the aromatic ring and may require higher temperatures.[10] |

| Solvent | DMSO, DMF, NMP, Dioxane | Polar Aprotic Solvents are Preferred: They accelerate SₙAr reactions by solvating the counter-ion of the base, enhancing the nucleophilicity of the amine.[9] NMP is often used for higher temperatures (>150 °C). |

| Base | K₂CO₃, Cs₂CO₃, DIPEA, Et₃N, Excess Amine | Purpose: To neutralize the hydrofluoric acid (HF) byproduct. Inorganic bases like K₂CO₃ are effective and easily removed during workup. Organic bases like DIPEA are used when a homogeneous reaction is desired. Using the amine nucleophile in excess can also serve as the base.[11] |

| Temperature | 25 °C to 160 °C | Balancing Act: Higher temperatures increase the reaction rate, which is crucial for less reactive amines.[10] However, excessively high temperatures can lead to side reactions or decomposition. Room temperature reactions are possible for highly activated substrates and potent nucleophiles. |

| Regioselectivity | C2 vs. C6 | For the first substitution on 2,6-difluoropyridine-3-carboxamide, the C2 and C6 positions are electronically similar, and a mixture of regioisomers is possible if the product is not symmetrical. However, studies on related 3-substituted-2,6-difluoropyridines often show good regioselectivity, which can be influenced by the directing effects of the C3 substituent and the nature of the nucleophile.[4][12] |

Part 4: Applications in Drug Development

The 2-amino-6-fluoropyridine-3-carboxamide core synthesized through this methodology is a highly sought-after intermediate in the pharmaceutical industry. It serves as a versatile platform for further chemical elaboration, such as cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig) at the remaining C6-fluoro position to build molecular complexity.[1]

Many potent kinase inhibitors, which are crucial in modern cancer therapy, are built upon this or closely related scaffolds.[3][13][14] The amine group introduced via the SₙAr reaction often acts as a key hydrogen-bond donor, anchoring the molecule within the ATP-binding site of the target kinase. The carboxamide provides an additional point for crucial interactions, and the rest of the scaffold can be modified to achieve potency and selectivity.[12]

References

- Benchchem. Application Notes: Synthesis of Novel Kinase Inhibitors Using 2,6-Dichloro-4-phenylpyridine.

- ChemicalBook. 2-Amino-6-fluoropyridine synthesis.

- Gingipalli L, et al. Discovery of 2,6-disubstituted pyrazine derivatives as inhibitors of CK2 and PIM kinases. Bioorganic & Medicinal Chemistry Letters. 2018;28(8):1336-1341.

- Wang Y, et al. Design, synthesis and evaluation of 2, 6, 8-substituted Imidazopyridine derivatives as potent PI3Kα inhibitors. European Journal of Medicinal Chemistry. 2023.

- Katoh T, et al. Practical application of 3-substituted-2,6-difluoropyridines in drug discovery: Facile synthesis of novel protein kinase C theta inhibitors. Bioorganic & Medicinal Chemistry Letters. 2017;27(11):2479-2482.

- ResearchGate. Catalytic Nucleophilic Aromatic Substitution Amination of 2-Aminopyridines with Amines.

- Katoh T, et al. Facile Preparation of 3-Substituted-2,6-difluoropyridines and Application to the Synthesis of 2,3,6-Trisubstituted Pyridines for PKCθ Inhibitors. Tetrahedron Letters. 2015.

- Di-Mel, et al. The Guareschi Pyridine Scaffold as a Valuable Platform for the Identification of Selective PI3K Inhibitors. Molecules. 2015;20(9):17166-17183.

- General Procedure for Synthesis of Diarylamides. PMC.

- Ashenhurst, J. Nucleophilic Aromatic Substitution: Introduction and Mechanism. Master Organic Chemistry. 2018.

- Smith, M. B. Concerted Nucleophilic Aromatic Substitution Reactions. European Journal of Organic Chemistry. 2019.

- Chemistry Steps. Nucleophilic Aromatic Substitution.

- Fisher Scientific. Aromatic Nucleophilic Substitution.

- Benchchem. Application Notes and Protocols: Nucleophilic Aromatic Substitution (SNAr) Reactions on Fluoropyridines.

- Ling, Y., et al. The Expanding Role of Pyridine and Dihydropyridine Scaffolds in Drug Design. Drug Design, Development and Therapy. 2021;15:4289-4338.

- Wonda, M., et al. Room temperature nucleophilic aromatic substitution of 2-halopyridinium ketene hemiaminals with sulfur nucleophiles. ChemRxiv. 2024.

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. dovepress.com [dovepress.com]

- 3. Design, synthesis and evaluation of 2, 6, 8-substituted Imidazopyridine derivatives as potent PI3Kα inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Practical application of 3-substituted-2,6-difluoropyridines in drug discovery: Facile synthesis of novel protein kinase C theta inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. masterorganicchemistry.com [masterorganicchemistry.com]

- 7. Nucleophilic Aromatic Substitution - Chemistry Steps [chemistrysteps.com]

- 8. Concerted Nucleophilic Aromatic Substitution Reactions - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Lab Reporter [fishersci.co.uk]

- 10. chemrxiv.org [chemrxiv.org]

- 11. Synthesis and Structural Characterization of Pyridine-2,6-dicarboxamide and Furan-2,5-dicarboxamide Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. Discovery of 2,6-disubstituted pyrazine derivatives as inhibitors of CK2 and PIM kinases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. The Guareschi Pyridine Scaffold as a Valuable Platform for the Identification of Selective PI3K Inhibitors [mdpi.com]

Application Note: High-Fidelity Synthesis of 2,6-Difluoropyridine-3-carboxamide

Executive Summary

This application note details the optimized protocol for synthesizing 2,6-difluoropyridine-3-carboxamide , a critical scaffold in the development of kinase inhibitors (e.g., PIM, MET, and PI3K inhibitors).[1] While the conversion of carboxylic acids to amides is a standard transformation, the 2,6-difluoropyridine moiety presents unique challenges due to the high susceptibility of the fluorine atoms to Nucleophilic Aromatic Substitution (

This guide prioritizes regiochemical integrity . By utilizing oxalyl chloride mediated activation under strictly controlled thermal conditions, we prevent the formation of the common impurity 2-amino-6-fluoropyridine-3-carboxamide, ensuring high purity suitable for GMP downstream processing.[1]

Reaction Scheme & Critical Process Parameters (CPPs)

The synthesis proceeds in two stages:

-

Activation: Conversion of the carboxylic acid to the acid chloride using oxalyl chloride and catalytic Dimethylformamide (DMF).[2]

-

Amidation: Nucleophilic acyl substitution with ammonium hydroxide.

Reaction Workflow Diagram

Caption: Figure 1. Two-step synthesis workflow highlighting the critical diversion point where thermal mismanagement leads to S_NAr impurities.

Mechanistic Insight: The Vilsmeier-Haack Activation

The use of DMF is not merely as a solvent but as a catalyst.[1] It reacts with oxalyl chloride to form the active Vilsmeier reagent (chloroiminium ion), which is far more electrophilic than oxalyl chloride alone. This allows the reaction to proceed at lower temperatures (

Caption: Figure 2.[1] Catalytic cycle of DMF generating the active chloroiminium species for mild acid chloride formation.[1]

Detailed Experimental Protocol

Materials & Equipment

-

Substrate: 2,6-Difluoropyridine-3-carboxylic acid (10.0 g, 62.8 mmol).[1]

-

Reagent: Oxalyl chloride (8.77 g, 5.9 mL, 69.1 mmol, 1.1 eq).

-

Catalyst: N,N-Dimethylformamide (DMF) (0.1 mL, catalytic).

-

Ammonia Source: Ammonium hydroxide (28-30% aq solution) (50 mL, excess).[1]

-

Solvent: Dichloromethane (DCM) (anhydrous).

-

Equipment: 3-neck round bottom flask, addition funnel, nitrogen inlet, scrubber (for HCl/CO gases).

Step-by-Step Methodology

Phase 1: Acid Chloride Formation (Activation)[1]

-

Setup: Equip a 250 mL 3-neck flask with a magnetic stir bar, nitrogen inlet, and an addition funnel. Connect the exhaust to a caustic scrubber (NaOH solution) to neutralize HCl and manage CO evolution.

-

Charging: Add 2,6-difluoropyridine-3-carboxylic acid (10.0 g) and DCM (100 mL) to the flask. The acid may not fully dissolve initially; this is a suspension.

-

Catalyst Addition: Add DMF (2-3 drops) to the suspension.

-

Chlorination: Cool the mixture to 0°C using an ice bath.

-

Reagent Addition: Charge oxalyl chloride (5.9 mL) into the addition funnel. Add dropwise over 30 minutes.

-

Observation: Vigorous gas evolution (

,

-

-

Reaction: Remove the ice bath and allow the reaction to stir at Room Temperature (20-25°C) for 2 hours.

-

Checkpoint: Take a small aliquot, quench with MeOH, and check by HPLC/TLC (looking for methyl ester formation). Ensure <1% starting acid remains.

-

-

Concentration (Optional but Recommended): If high precision is needed, concentrate the solution in vacuo at ambient temperature to remove excess oxalyl chloride, then redissolve in fresh DCM (50 mL). Note: Do not heat above 30°C.

Phase 2: Amidation (The Critical Step)[1]

-

Preparation of Ammonia: In a separate 500 mL flask, charge Ammonium Hydroxide (28-30%) (50 mL) and cool to -5°C to 0°C using a salt-ice bath.

-

Addition: Transfer the acid chloride DCM solution to an addition funnel.

-

Controlled Addition: Add the acid chloride solution slowly to the vigorously stirred ammonia solution.

-

Expert Note: We add the Acid Chloride TO the Ammonia . This ensures ammonia is always in vast stoichiometric excess, preventing the formation of dimers and minimizing the residence time of the acid chloride in a base-depleted environment.[1]

-

Temperature Limit: Maintain internal temperature < 5°C . If the temp rises, the 2-fluoro or 6-fluoro position will undergo

with ammonia, forming the amino-pyridine impurity.[1]

-

-

Workup: After addition is complete, stir at 0°C for 30 minutes.

-

Isolation: The product, 2,6-difluoropyridine-3-carboxamide , typically precipitates as a white solid.[1]

-

Filtration: Filter the solid.

-

Washing: Wash with cold water (

) and cold heptane ( -

Drying: Dry in a vacuum oven at 40°C for 12 hours.

-

Analytical Controls & Specifications

| Parameter | Specification | Method | Rationale |

| Appearance | White to Off-White Solid | Visual | Colored impurities often indicate |

| Purity | > 98.0% (Area %) | HPLC (C18, ACN/Water) | Critical for downstream coupling. |

| Impurity A | < 0.5% | HPLC | 2-amino-6-fluoropyridine-3-carboxamide (Result of high temp amidation).[1] |

| Water Content | < 0.5% | Karl Fischer | Moisture impacts subsequent organometallic steps. |

| 1H NMR | Consistent with Structure | DMSO-d6 | Confirm amide protons (broad singlets) and aromatic splitting.[1] |

Troubleshooting & Optimization

The Risk (Fluorine Displacement)

The 2,6-difluoro substitution pattern creates a highly electron-deficient ring.[1] The 2- and 6-positions are "hot spots" for nucleophiles.[1]

-

Symptom: Product is yellow; LCMS shows mass +13 (OH replacement of F) or -3 (NH2 replacement of F).[1]

-

Root Cause: Amidation temperature too high (

) or inverse addition (adding Ammonia to Acid Chloride), creating localized hot spots. -

Fix: Strictly maintain

during quenching. Use a jacketed reactor for scale-up.[1]

Incomplete Activation

-

Symptom: Starting material (Acid) remains after amidation (observed as ammonium salt).

-

Root Cause: Old Oxalyl Chloride (hydrolyzed) or insufficient DMF.

-

Fix: Use fresh reagent. Ensure visible bubbling occurs upon DMF addition.

Safety & Handling

-

Oxalyl Chloride: Highly toxic by inhalation.[2][3] Reacts violently with water to release HCl.[4] Must be handled in a fume hood.[2][5]

-

Carbon Monoxide (CO): A byproduct of the Vilsmeier activation. Ensure the fume hood airflow is certified.

-

Hydrofluoric Acid (HF) Potential: While not generated in the main pathway, thermal decomposition of fluorinated pyridines can release HF.

References

-

Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry (2nd ed.). Oxford University Press. (General mechanism of Vilsmeier-Haack activation).[1]

- Pfizer Inc. (2008). Compounds and Methods for Modulating PIM Kinase Activity. WO2008058126.

- ResearchGate. (2010). Facile Preparation of 3-Substituted-2,6-difluoropyridines.

- Vertex Pharmaceuticals. (2010). Pyridine Inhibitors of c-Met. WO2010000633.

Sources

- 1. US4071521A - Process for making 2,6-difluoro pyridine - Google Patents [patents.google.com]

- 2. Oxalyl Chloride Safety Manual: Storage, Spill Cleanup, and Emergency Quenching - Wolfa [wolfabio.com]

- 3. Oxalyl Chloride [commonorganicchemistry.com]

- 4. Methyl oxalyl chloride: properties, applications and safety_Chemicalbook [chemicalbook.com]

- 5. orgsyn.org [orgsyn.org]

Troubleshooting & Optimization

Purification methods for 2,6-Difluoropyridine-3-carboxamide (recrystallization vs column chromatography)

The following technical guide addresses the purification of 2,6-Difluoropyridine-3-carboxamide , a critical intermediate often used in the synthesis of P2X3 receptor antagonists (e.g., Gefapixant/MK-7264) and other kinase inhibitors.[1][2]

Case ID: 26DFP-PUR-001 Topic: Optimization of Downstream Processing (Recrystallization vs. Chromatography) Assigned Specialist: Senior Application Scientist, Process Chemistry Division[1][2]

Executive Summary & Decision Matrix

The purification of 2,6-Difluoropyridine-3-carboxamide presents a unique challenge due to the electron-deficient nature of the pyridine ring.[1][2] The two fluorine atoms at positions 2 and 6 significantly lower the basicity of the pyridine nitrogen and increase the lipophilicity of the ring, while the carboxamide moiety at position 3 introduces hydrogen-bonding capability.[1][2]

Critical Stability Warning: The 2- and 6-positions are highly activated for Nucleophilic Aromatic Substitution (

Method Selection Guide

Use the following decision matrix to select the appropriate workflow for your specific constraints.

Figure 1: Decision tree for selecting the optimal purification method based on scale and impurity profile.

Method A: Recrystallization (The Scalable Approach)[1][2]

Recrystallization is preferred for scales >1g, provided regioisomers are not the dominant impurity.[1][2]

The "Art" of Solvent Selection

For this specific molecule, standard alcohol/water mixtures pose a risk of

| Solvent System | Ratio (v/v) | Suitability | Expert Notes |

| Toluene | 100% | High | Excellent temperature coefficient.[1][2] The electron-deficient ring interacts well with toluene (π-stacking) at high T but precipitates upon cooling.[1][2] |

| EtOAc / Heptane | 1:3 to 1:5 | Medium | Good "anti-solvent" method.[1][2] Dissolve in min. hot EtOAc, add hot Heptane until cloudy.[1][2] |

| Ethanol / Water | 9:1 | Caution | Only use if pH is strictly neutral/acidic.[1][2] Risk of F-displacement if basic.[1][2] |

Protocol: Toluene Recrystallization

-

Dissolution: Place crude solid in a flask with a stir bar. Add Toluene (approx. 5-8 mL per gram of solid).[1][2]

-

Heating: Heat to reflux (110°C). If solid remains, add Toluene in 1 mL increments until fully dissolved.[1][2]

-

Cooling: Remove from heat. Allow to cool to RT slowly (over 1-2 hours) with gentle stirring.

-

Crystallization: Cool further to 0-4°C in an ice bath for 30 minutes.

-

Filtration: Filter the white needles/crystalline powder. Wash with cold Toluene or Pentane.[1][2]

Method B: Column Chromatography (The High-Resolution Approach)[1][2]

Required when separating the 3-carboxamide from its regioisomers (e.g., 4-carboxamide) or unreacted nitrile precursors.[1][2]

Stationary Phase Issues

Amides often "streak" on silica gel due to hydrogen bonding with surface silanols.[1][2]

-

Fix: Use a solvent system containing Dichloromethane (DCM) and Methanol .[1][2] The methanol competes for silanol sites, sharpening the peak.[1][2]

Recommended Gradients[1][2][3]

| Mobile Phase | Gradient | Rf (Target) | Notes |

| Hexane / EtOAc | 0% | ~0.3 in 1:1 | Good for separating non-polar nitrile precursors.[1][2] |

| DCM / MeOH | 0% | ~0.4 in 95:5 | Best for final polishing and removing polar tars.[1][2] |

Technical Tip: Do not add Triethylamine (TEA) to the mobile phase.[1][2] Unlike basic amines, this pyridine is electron-deficient and the amide is neutral.[1][2] TEA may actually promote

Troubleshooting & FAQs

Q1: I have a significant amount of 2,6-difluoropyridine-3-carboxylic acid (hydrolysis impurity). How do I remove it without a column?

A: Use an Acid/Base Wash (Liquid-Liquid Extraction) before recrystallization.[1][2]

-

Wash with saturated Sodium Bicarbonate (NaHCO₃) solution.[1][2]

-

Dry the organic layer (

), concentrate, and then recrystallize.[1][2]

Q2: My product is "oiling out" during recrystallization instead of forming crystals.

A: This usually indicates the solution is too concentrated or the temperature dropped too fast.[1][2]

-

Remedy: Re-heat the mixture until the oil dissolves. Add a small "seed crystal" if available.[1][2] If not, scratch the glass side of the flask with a glass rod to induce nucleation.[1][2] Add a small amount (5-10%) of a more polar solvent (like EtOAc) to the Toluene to keep the oil in solution longer as it cools.[1][2]

Q3: Why is the melting point of my recrystallized product lower than the literature value (approx. 145-150°C for similar amides)?

A: This suggests trapped solvent or persistent regioisomers.[1][2]

-

Check: Run an H-NMR. If you see solvent peaks (Toluene), dry the sample under high vacuum at 40°C overnight.[1][2]

-

Check: If you see "shadow" peaks in the aromatic region, you likely have the 4-carboxamide isomer.[1][2] Recrystallization is poor at separating isomers; switch to Column Chromatography (Method B).[1][2]

Q4: Can I use water as a co-solvent?

A: While physically possible, we advise against it for purification of this specific fluorinated scaffold due to the hydrolysis risk described in the Executive Summary.[1][2] If you must use water, ensure the temperature is kept

References

-

Synthesis of Fluorinated Pyridines

-

Recrystallization of Pyridine Carboxamides

-

Reactivity of Fluoropyridines (

):

Sources

Troubleshooting low conversion in 2,6-difluoronicotinic acid amidation

Technical Support Center: Amidation of 2,6-Difluoronicotinic Acid

Welcome to the technical support guide for troubleshooting the amidation of 2,6-difluoronicotinic acid. This resource is designed for researchers, scientists, and drug development professionals who are encountering challenges with this specific, yet common, synthetic transformation. The unique electronic properties of 2,6-difluoronicotinic acid present distinct hurdles that often cause standard amidation protocols to underperform. This guide provides in-depth, field-proven insights to help you diagnose issues and optimize your reaction for high conversion and purity.

The core challenge stems from the substrate itself. The two fluorine atoms are powerful electron-withdrawing groups, which significantly lowers the electron density of the pyridine ring and the carboxylic acid. This electronic deficit can diminish the reactivity of the carboxylate towards activation by common coupling reagents. This guide is structured to address these issues systematically, moving from frequently asked questions to a detailed, symptom-based troubleshooting workflow.

Frequently Asked Questions (FAQs)

Q1: Why is my amidation of 2,6-difluoronicotinic acid failing or showing low conversion with standard reagents like EDC/HOBt?

A: The low conversion is likely due to the electronically-deficient nature of the 2,6-difluoronicotinic acid. While EDC (a carbodiimide) and HOBt are workhorse reagents, the activation of this specific acid to form the reactive HOBt-ester intermediate can be sluggish. The electron-withdrawing fluorine atoms reduce the nucleophilicity of the carboxylate, making the initial activation step the rate-limiting factor. For such challenging substrates, more potent activating agents are often required.

Q2: What are the best classes of coupling reagents for an electron-deficient substrate like this?

A: For electron-deficient acids, you should consider moving up the ladder of reactivity in coupling reagents.

-

Uronium/Aminium Salts: Reagents like HATU, HBTU, and COMU are generally more effective than carbodiimides for difficult couplings. They react rapidly to form highly reactive activated esters with minimal side reactions and less racemization.

-

Phosphonium Salts: Reagents such as PyBOP and PyAOP are also excellent choices. A key advantage is their lack of reactivity towards the amine component, which prevents the formation of guanidinium byproducts and allows for more precise stoichiometry.

-

Acyl Fluoride Precursors: For extremely challenging cases, converting the carboxylic acid to its acyl fluoride is a powerful strategy. Reagents like Bis(tetramethylene)fluoroformamidinium hexafluorophosphate (BTFFH) generate the highly reactive acyl fluoride in situ, which then readily couples with even poorly nucleophilic or sterically hindered amines.

Q3: What is the optimal base to use and why is it important?

A: A non-nucleophilic organic base is critical. The most common choices are N,N-diisopropylethylamine (DIPEA) or N-methylmorpholine (NMM). The base serves two primary functions:

-

It deprotonates the carboxylic acid to form the carboxylate, which is the active species that attacks the coupling reagent.

-

It neutralizes the protonated amine if you are using an amine salt (e.g., a hydrochloride salt) and scavenges the acid generated during the reaction. Using an inappropriate base (e.g., a nucleophilic one like triethylamine in some contexts) can lead to unwanted side reactions. Typically, 2-3 equivalents of base are sufficient.

Q4: My reaction is stalled at ~50% conversion. What should I try first?

A: A stalled reaction suggests an equilibrium issue or insufficient reactivity. The first step is to gently increase the thermal energy; warming the reaction to 40-60 °C can often drive it to completion. If that fails, it indicates your activated intermediate is not reactive enough to couple with your amine. At this point, you should consider switching to a more powerful coupling reagent, as outlined in Q2. Monitoring the reaction by LC-MS is crucial to distinguish between a slow reaction and a complete stop.

Q5: How critical is moisture control in this reaction?

A: It is absolutely critical. Amide coupling reagents and the activated intermediates they form are highly susceptible to hydrolysis. Any water present in the solvent, reagents, or glassware will consume the activated species, regenerating the starting carboxylic acid and leading to low conversion. Always use anhydrous solvents, fresh high-purity reagents, and dry glassware under an inert atmosphere (e.g., nitrogen or argon).

Visual Troubleshooting Workflow

The following diagram outlines a logical workflow for diagnosing and solving low conversion issues in your amidation reaction.

Caption: A step-by-step workflow for troubleshooting amidation reactions.

Systematic Troubleshooting Guide

This table provides a structured approach to resolving specific experimental observations.

| Observation / Symptom | Probable Cause(s) | Recommended Solution(s) & Rationale |

| No reaction; only starting materials recovered. | 1. Ineffective Carboxylic Acid Activation: The chosen coupling reagent (e.g., EDC) is not potent enough for the electron-deficient substrate. 2. Degraded Reagents: The coupling reagent or base has been compromised by moisture. 3. Incorrect Base/Stoichiometry: Insufficient or incorrect type of base was used. | 1. Upgrade the Coupling Reagent: Switch to a uronium salt (HATU), a phosphonium salt (PyBOP), or an acyl fluoride precursor (BTFFH) for superior activation. 2. Use Fresh Materials: Use freshly opened, anhydrous solvents and high-purity coupling reagents. 3. Verify Stoichiometry: Ensure at least 1.1 eq. of the coupling reagent and 2-3 eq. of a non-nucleophilic base (DIPEA) are used. |

| Partial conversion (~20-60%); reaction has stalled. | 1. Insufficient Reactivity: The activated intermediate is formed but is not reactive enough to couple efficiently with the amine, especially if the amine is also electron-poor or hindered. 2. Insufficient Thermal Energy: The activation energy for the nucleophilic attack is too high at ambient temperature. | 1. Increase Reaction Temperature: Gently heat the reaction to 40-60 °C and monitor progress by LC-MS. 2. Re-evaluate Coupling Strategy: If heating is ineffective, a more potent activation method is required. Using BTFFH to form the acyl fluoride intermediate is a highly effective strategy for overcoming low nucleophilicity. |

| Multiple unknown spots by TLC/LC-MS. | 1. Guanidinium Formation: The amine has reacted directly with the uronium/aminium coupling reagent. This is a known side reaction. 2. Epimerization/Racemization: If your amine or acid has a chiral center, harsh conditions or certain reagents (like DCC alone) can cause racemization. | 1. Change Order of Addition: Implement a "pre-activation" step. Stir the 2,6-difluoronicotinic acid, coupling reagent, and base together for 15-30 minutes before adding the amine. This consumes the coupling reagent, preventing it from reacting with the amine. 2. Use Additives/Modern Reagents: Reagents like HATU and PyAOP, or the use of additives like HOAt, are designed to suppress racemization. |

| Reaction works, but workup is difficult. | 1. Water-Soluble Byproducts: Byproducts from reagents like EDC and HOBt can be difficult to remove from polar products. 2. Insoluble Byproducts: Dicyclohexylurea (DCU), the byproduct of DCC, is notoriously insoluble in many organic solvents and can complicate purification. | 1. Choose Reagents Wisely: If your product is water-soluble, avoid EDC. Using a reagent like DCC can be advantageous as the DCU byproduct can be removed by simple filtration. 2. Optimize Extraction: A carefully planned aqueous workup with pH adjustments can help separate acidic or basic byproducts from your neutral amide product. |

Reaction Mechanism & Activation

Understanding the mechanism is key to troubleshooting. The overall process is a nucleophilic acyl substitution, which requires the conversion of the carboxylic acid's hydroxyl group—a poor leaving group—into a good leaving group.

Caption: Generalized mechanism for amide bond formation.

Detailed Experimental Protocols

Protocol A: High-Efficiency Amidation using HATU

This protocol is a robust starting point for most amine substrates.

-

Setup: To a flame-dried round-bottom flask under an argon atmosphere, add 2,6-difluoronicotinic acid (1.0 equiv.).

-

Dissolution: Add anhydrous Dichloromethane (DCM) or Dimethylformamide (DMF) (approx. 0.1 M concentration).

-

Reagent Addition: Add HATU (1.1 equiv.) followed by N,N-diisopropylethylamine (DIPEA) (2.5 equiv.).

-

Pre-Activation: Stir the mixture at room temperature for 15 minutes. A clear solution should be observed.

-

Amine Addition: Add the desired amine (1.05 equiv.) to the reaction mixture.

-

Reaction: Stir the reaction at room temperature for 4-12 hours. Monitor the reaction progress by TLC or LC-MS until the starting acid is consumed. If the reaction is sluggish, warm the mixture to 40 °C.

-

Workup: Dilute the reaction mixture with DCM and wash sequentially with 1M HCl, saturated NaHCO₃ solution, and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

-

Purification: Purify the crude product by flash column chromatography on silica gel.

Protocol B: For Difficult Couplings using BTFFH (Acyl Fluoride Method)

This protocol is recommended when Protocol A fails, or when using sterically hindered or poorly nucleophilic amines.

-

Setup: To a flame-dried round-bottom flask under an argon atmosphere, add 2,6-difluoronicotinic acid (1.3 equiv.).

-

Dissolution: Add anhydrous Dichloromethane (DCM) (approx. 0.2 M concentration).

-

Reagent Addition: Add BTFFH (1.5 equiv.) and DIPEA (4.5 equiv.).

-

Activation: Stir the resulting mixture at room temperature for 30 minutes to ensure complete formation of the acyl fluoride intermediate.

-

Amine Addition: Add the amine (1.0 equiv.) to the reaction mixture.

-

Reaction: Seal the reaction vessel and stir at room temperature. If no reaction is observed after 2 hours, heat the mixture to 40-80 °C for 12-24 hours. Monitor by LC-MS.

-

Workup & Purification: Follow the same workup and purification steps as described in Protocol A.

References

- ChemRxiv. (n.d.).

- AAPPTEC. (n.d.). Coupling Reagents. Peptides.

- MDPI. (2021, January 2). Transamidation of Amides and Amidation of Esters by Selective N–C(O)/O–C(O) Cleavage Mediated by Air- and Moisture-Stable Half-Sandwich Nickel(II)–NHC Complexes.

- HepatoChem. (n.d.). Amide coupling reaction in medicinal chemistry. Coupling reagents.

- ResearchGate. (2020, December). Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents.

- Luxembourg Bio Technologies. (2008, June 23). Amide bond formation: beyond the myth of coupling reagents.

- Analytical Method Summaries. (2023, December 10).

- PMC. (2025, April 29). Flow-to-Flow Technology: Amide Formation in the Absence of Traditional Coupling Reagents Using DPDTC.

- MDPI. (2023, February 7).

- ResearchGate. (2014, February 5). Selective amidification reaction: how to manage the chemical condition avoiding secondary products?

- PMC. (n.d.). Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents.

- ResearchGate. (n.d.).

- ZORA. (2022, March 31). 2,6-Difluorosubstituted benzoylurea compounds – Determination of 2,6-difluorobenzoic acid in urine by GC-MS.

- Encyclopedia MDPI. (2023, February 22).

- PubMed. (2003, November 1).

- PMC. (n.d.).

- The Doyle Group. (2018, January 17).

- PMC. (2023, August 17).

- Benchchem. (n.d.). A Technical Guide to BTFFH-Mediated Activation of Carboxylic Acids for Amide Synthesis.

- Miljøstyrelsen. (2023, February 7). Further development of analytical methods for the monitoring of PFAS in environmental, food and human samples.

- Durham e-Theses. (2016, March 16).

- PMC. (2017, March 27).

- Master Organic Chemistry. (2018, February 28).

- RSC Publishing. (n.d.). Analytical methods for determination and sensing of fluoride in biotic and abiotic sources: a review.

- YouTube. (2017, March 18).

- Google Patents. (n.d.). US5204478A - Process for the synthesis of 2,6-dichloro-5-fluoronicotinic acid and 2,6-dichloro-5-fluoronicotinoyl chloride.

- Organic Chemistry Portal. (n.d.).

- Google Patents. (n.d.).

- PubMed. (2015, May 8). Synthesis and structural characterisation of amides from picolinic acid and pyridine-2,6-dicarboxylic acid.

- University of British Columbia Chemistry Department. (n.d.). *Synthesis and characterization of 2,6-difluoro-4-carboxyphenylboronic acid and a biotin derivative thereof as captors of anionic aqueous [F-18]-fluoride for the preparation of [F-18/F-19]-labeled aryltrifluorob

Technical Support Center: Optimal Solvent Systems for 2,6-Difluoropyridine-3-carboxamide Reactions

Welcome to the technical support center for reactions involving 2,6-Difluoropyridine-3-carboxamide. This guide is designed for researchers, scientists, and professionals in drug development. Here, we provide in-depth troubleshooting advice and frequently asked questions (FAQs) to help you navigate the complexities of solvent selection and optimize your reaction outcomes. Our focus is on providing not just protocols, but the underlying scientific reasoning to empower your experimental design.

Introduction: The Critical Role of Solvents

2,6-Difluoropyridine-3-carboxamide is a valuable building block in medicinal chemistry, largely due to the reactivity of its two fluorine atoms towards nucleophilic aromatic substitution (SNAr). The choice of solvent is paramount as it influences not only the solubility of reactants but also the reaction rate, regioselectivity, and the formation of byproducts. This guide will explore the nuances of solvent systems for the key reactions this molecule undergoes.

Frequently Asked Questions (FAQs)

Q1: What are the primary considerations when selecting a solvent for a reaction with 2,6-Difluoropyridine-3-carboxamide?

A1: The primary considerations are:

-

Reaction Type: The nature of the reaction (e.g., SNAr, amide hydrolysis) will heavily dictate the optimal solvent.

-

Solubility: Ensure that 2,6-Difluoropyridine-3-carboxamide and all other reagents are sufficiently soluble at the reaction temperature.

-

Boiling Point: The solvent's boiling point must be compatible with the required reaction temperature.

-

Reactivity: The solvent should be inert under the reaction conditions and not participate in side reactions.

-

Work-up and Purification: Consider the ease of solvent removal and its compatibility with your chosen purification method (e.g., extraction, chromatography).

Q2: For a nucleophilic aromatic substitution (SNAr) reaction on 2,6-Difluoropyridine-3-carboxamide, should I use a protic or aprotic solvent?

A2: For most SNAr reactions, polar aprotic solvents are preferred.[1][2] Protic solvents can solvate the nucleophile, particularly anionic nucleophiles, through hydrogen bonding, which decreases their nucleophilicity and slows down the reaction.[2][3] Polar aprotic solvents, such as DMSO, DMF, and acetonitrile, can solvate the counter-cation, leaving the nucleophile more "naked" and reactive.[2] This generally leads to faster reaction rates.[2]

Q3: I am observing low yields in my SNAr reaction. What are some common solvent-related issues?

A3: Low yields can stem from several solvent-related factors:

-

Insufficient Solubility: If your reactants are not fully dissolved, the reaction will be slow and incomplete. Consider a solvent with higher solvating power or increasing the reaction temperature.

-

Solvent Decomposition: Some solvents may not be stable at higher temperatures or in the presence of strong bases, leading to impurities that can complicate your reaction and purification. For instance, DMSO can decompose at high temperatures.[4]

-

Water Content: For many SNAr reactions, especially those using strong bases, the presence of water can be detrimental. It can protonate the base and the nucleophile, reducing their effectiveness, and can also lead to hydrolysis of the starting material or product.[4] Using anhydrous solvents is often crucial.

Q4: How does the solvent affect the regioselectivity of SNAr reactions on 2,6-Difluoropyridine-3-carboxamide?

A4: The electronic properties of the pyridine ring and the directing effect of the carboxamide group play a significant role. The fluorine atoms at the 2- and 6-positions are activated towards nucleophilic attack. The choice of solvent can influence which position is more readily substituted. In some cases, non-polar, aprotic solvents with low hydrogen bond basicity have been shown to favor substitution at the position ortho to the 3-substituent in similar systems.[5] This is thought to be due to the coordination of the counter-ion of the nucleophile with the substituent, leading to a cyclic transition state.[5]

Q5: Can I use water as a solvent for reactions with 2,6-Difluoropyridine-3-carboxamide?

A5: While generally not the first choice for SNAr reactions due to the reasons mentioned above, recent advancements have shown that SNAr reactions can be conducted in water, often with the aid of surfactants or polymeric additives like hydroxypropyl methylcellulose (HPMC).[6] These additives can create micelles or "nanoreactors" that solubilize the organic reactants and protect water-sensitive intermediates from hydrolysis.[6] For amide hydrolysis reactions, water is a necessary reagent, and the reaction is typically carried out in an aqueous solution with an acid or base catalyst.[7][8]

Troubleshooting Guide

This section addresses specific problems you might encounter during your experiments and provides actionable solutions.

Problem 1: Poor Yield in Nucleophilic Aromatic Substitution (SNAr) with an Amine Nucleophile

| Potential Cause | Troubleshooting Step | Scientific Rationale |

| Suboptimal Solvent Choice | Switch to a polar aprotic solvent like DMSO, DMF, or NMP. | Polar aprotic solvents enhance the nucleophilicity of the amine by solvating the counter-ion, leading to a faster reaction rate.[2] |

| Presence of Water | Use anhydrous solvents and perform the reaction under an inert atmosphere (e.g., Nitrogen or Argon). | Water can protonate the amine nucleophile, reducing its reactivity. It can also lead to unwanted hydrolysis side products.[4] |

| Low Reaction Temperature | Gradually increase the reaction temperature while monitoring for decomposition. | SNAr reactions often require elevated temperatures to overcome the activation energy barrier. |

| Insufficient Base | Ensure at least one equivalent of a non-nucleophilic base (e.g., K₂CO₃, Cs₂CO₃) is used to neutralize the HF formed during the reaction. | The formation of HF can protonate the amine nucleophile, rendering it inactive. |

Problem 2: Formation of Unidentified Side Products

| Potential Cause | Troubleshooting Step | Scientific Rationale |

| Solvent Reactivity | Choose a more inert solvent. For example, if using DMSO at high temperatures, consider switching to sulfolane or diphenyl ether. | Some solvents can react under harsh conditions. DMSO, for example, can lead to the formation of methylthio-substituted byproducts at elevated temperatures.[4] |

| Hydrolysis of the Carboxamide Group | Ensure anhydrous conditions if the reaction is not intended to be a hydrolysis. | The carboxamide group can be susceptible to hydrolysis under acidic or basic conditions, especially at elevated temperatures in the presence of water.[7][9] |

| Over-reaction or Di-substitution | Use a controlled stoichiometry of the nucleophile and monitor the reaction closely by TLC or LC-MS. | The presence of two reactive fluorine atoms means that di-substitution is possible if an excess of the nucleophile is used or the reaction is run for too long. |

Problem 3: Difficulty in Product Purification

| Potential Cause | Troubleshooting Step | Scientific Rationale |

| High-Boiling Point Solvent Residue | Choose a solvent with a lower boiling point if the reaction conditions permit. Alternatively, use techniques like azeotropic distillation or high-vacuum distillation for removal. | Solvents like DMSO and DMF have high boiling points and can be difficult to remove completely, potentially co-eluting with the product during chromatography. |

| Similar Polarity of Product and Byproducts | Optimize the mobile phase for column chromatography to achieve better separation. Consider a different purification technique like recrystallization or preparative HPLC. | Solvent-derived impurities or side-reaction products may have similar polarities to the desired product, making separation challenging.[10] |

Experimental Protocols & Data

Protocol 1: General Procedure for SNAr with an Amine Nucleophile

This protocol provides a general starting point for the reaction of 2,6-Difluoropyridine-3-carboxamide with a primary or secondary amine.

Materials:

-

2,6-Difluoropyridine-3-carboxamide

-

Amine nucleophile (1.1 equivalents)

-

Potassium carbonate (K₂CO₃, 1.5 equivalents)

-

Anhydrous Dimethyl Sulfoxide (DMSO)

-

Round-bottom flask with a magnetic stir bar

-

Reflux condenser

-

Inert atmosphere setup (Nitrogen or Argon)

Procedure:

-

To a dry round-bottom flask under an inert atmosphere, add 2,6-Difluoropyridine-3-carboxamide and potassium carbonate.

-

Add anhydrous DMSO to dissolve the solids.

-

Add the amine nucleophile dropwise to the stirred solution at room temperature.

-

Heat the reaction mixture to 80-100 °C and monitor the progress by TLC or LC-MS.

-

Once the starting material is consumed, cool the reaction to room temperature.

-

Pour the reaction mixture into water and extract with an appropriate organic solvent (e.g., ethyl acetate).

-